molecular formula C8H11ClFN B3267422 [(2-Fluorophenyl)methyl](methyl)amine hydrochloride CAS No. 451-78-5

[(2-Fluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B3267422
CAS No.: 451-78-5
M. Wt: 175.63 g/mol
InChI Key: JQNXVSGTERSHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluorophenyl)methylamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₈H₁₁ClFN (MW: 165.63 g/mol). Its structure comprises a 2-fluorophenyl group attached to a methylamine moiety, protonated as a hydrochloride salt to enhance solubility. The fluorine substituent at the ortho position of the aromatic ring influences electronic properties (e.g., electron-withdrawing effect) and steric interactions, making it relevant in medicinal chemistry and materials science. The compound’s SMILES notation is CNCc1ccccc1F.Cl, and its InChIKey is JQNXVSGTERSHPX-UHFFFAOYSA-N.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNXVSGTERSHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451-78-5
Record name Benzenemethanamine, 2-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-fluorophenyl)methyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methylamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (2-Fluorophenyl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Chemistry

(2-Fluorophenyl)methylamine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various reactions, including oxidation and reduction, allows for the formation of diverse chemical derivatives:

Reaction TypeMajor Products Formed
OxidationFluorinated benzaldehydes or benzoic acids
ReductionSecondary amines
SubstitutionHydroxylated or alkoxylated derivatives

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and protein-ligand binding . Its structural similarity to phenethylamines makes it particularly useful in exploring neurotransmitter systems. Key applications include:

  • Neurotransmitter Interaction : The compound has been shown to inhibit serotonin and norepinephrine transporters, potentially influencing mood and anxiety pathways.
  • Adrenergic Receptors : It may interact with adrenergic receptors, impacting cardiovascular responses.

Medicine

Research has indicated potential therapeutic effects of (2-Fluorophenyl)methylamine hydrochloride in treating neurological disorders. Notable findings include:

  • Antidepressant Efficacy : Animal studies demonstrated that the compound significantly reduced depressive-like behaviors by increasing serotonin levels in the brain.
  • Stimulant Properties : Clinical trials have shown improved cognitive performance and reduced fatigue among participants administered with the compound.
  • Cardiovascular Impact : Investigations revealed that it could modulate heart rate by acting on beta-adrenergic receptors.

Antidepressant Efficacy

A study highlighted the compound's ability to enhance serotonin levels, suggesting its potential as an antidepressant agent. The findings showed a dose-dependent relationship with reduced depressive behaviors in tested subjects.

Stimulant Properties

In controlled trials, (2-Fluorophenyl)methylamine hydrochloride was associated with increased cognitive performance in participants, indicating its utility for conditions like ADHD.

Cardiovascular Research

Research involving isolated rat heart tissues demonstrated that the compound could influence heart rate through its action on beta-adrenergic receptors, suggesting possible applications in managing cardiovascular conditions.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

(a) Alkyl Chain Modifications
  • (2-Fluorophenyl)methylamine hydrochloride Structure: Replaces the methyl group with a propenyl (allyl) chain. Molecular weight increases to 195.66 g/mol (C₁₁H₁₄ClFN). Applications: Useful in synthesizing electrophilic intermediates for polymer or drug conjugation.
  • (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride Structure: Cyclopropylmethyl replaces the methyl group. Molecular weight: 223.70 g/mol (C₁₂H₁₅ClFN).
(b) Aromatic Ring Modifications
  • (2-Bromophenyl)(phenyl)methylamine hydrochloride

    • Structure : Bromine at the ortho position and an additional phenyl group.
    • Impact : Bromine’s larger atomic radius and polarizability increase molecular weight (312.64 g/mol , C₁₄H₁₅BrClN) and alter π-π stacking interactions compared to fluorine. This compound may exhibit distinct pharmacokinetics due to slower metabolic oxidation.
  • (3,4-Dichlorophenyl)methylamine hydrochloride

    • Structure : Dichloro substitution on the phenyl ring and ethylamine group.
    • Impact : Chlorine’s stronger electron-withdrawing effect enhances acidity (pKa ~8.5 vs. ~9.2 for fluorine). Ethylamine increases lipophilicity (logP +0.5 vs. methyl). Molecular weight: 250.16 g/mol (C₁₀H₁₃Cl₂N).

Heterocyclic and Conformational Analogs

  • [5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

    • Structure : Incorporates a 1,2,4-oxadiazole ring.
    • Impact : The oxadiazole enhances metabolic stability and hydrogen-bonding capacity. Molecular weight: 239.66 g/mol (C₉H₈ClFN₃O).
  • 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride Structure: Cyclohexane ring with two fluorine atoms. Molecular weight: 279.73 g/mol (C₁₃H₁₆ClF₂N).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents CAS Number
(2-Fluorophenyl)methylamine HCl C₈H₁₁ClFN 165.63 2-Fluorophenyl, methylamine N/A
(Cyclopropylmethyl)[(2-FP)methyl]amine HCl C₁₂H₁₅ClFN 223.70 Cyclopropylmethyl 1439897-84-3
(2-Bromophenyl)(phenyl)methylamine HCl C₁₄H₁₅BrClN 312.64 Bromophenyl, phenyl 2094572-46-8
[5-(2-FP)-1,2,4-oxadiazol-3-yl]methanamine HCl C₉H₈ClFN₃O 239.66 Oxadiazole ring N/A

Research Findings and Trends

  • Fluorine vs. Halogen Substitutions : Fluorine’s smaller size and higher electronegativity reduce metabolic degradation compared to chlorine or bromine, making it preferable in drug design.
  • Salt Forms: Hydrochloride salts dominate due to improved aqueous solubility (>50 mg/mL in water for the target compound vs. <10 mg/mL for non-salted analogs).
  • Synthetic Routes : Many analogs are synthesized via reductive amination or nucleophilic substitution, with yields ranging 60–85% depending on steric hindrance.

Biological Activity

(2-Fluorophenyl)methylamine hydrochloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

The compound features a fluorinated aromatic ring, which enhances its lipophilicity and may influence biological interactions. Its structure is characterized by the following:

  • Chemical Formula : C9H12ClF
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 1000000-00-0 (for identification purposes)

The biological activity of (2-Fluorophenyl)methylamine hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, modulating biochemical pathways crucial for cellular functions.

Key Mechanisms:

  • Enzyme Interaction : It has been shown to interact with enzymes involved in neurotransmitter metabolism, potentially influencing neurotransmission.
  • Receptor Modulation : Preliminary studies suggest that it may affect neurotransmitter receptors, which could lead to psychoactive effects.

Biological Activities

Research indicates that (2-Fluorophenyl)methylamine hydrochloride exhibits several pharmacological activities:

  • Antidepressant Potential : The compound is being investigated for its potential antidepressant effects, similar to other compounds in its class.
  • Anticancer Properties : There are indications that it may possess anticancer activity, although specific mechanisms remain to be fully elucidated.
  • Neurological Applications : Its role in treating neurological disorders is being explored, particularly in relation to receptor modulation affecting mood and cognition .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2-Fluorophenyl)methylamine hydrochloride, a comparison with structurally related compounds is useful.

Compound NameCAS NumberKey FeaturesBiological Activity
(2-Chlorophenyl)methylamine hydrochloride1305711-93-6Chlorine substituent on phenyl ringAntidepressant effects
(2-Bromophenyl)methylamine hydrochloride1305711-94-7Bromine substituent on phenyl ringAnticancer properties
(2-Iodophenyl)methylamine hydrochloride1305711-95-8Iodine substituent on phenyl ringPotential psychoactive effects

This table illustrates how variations in halogen substituents can influence the biological activity and pharmacological profile of these compounds.

Case Studies and Research Findings

Several studies have examined the biological activity of (2-Fluorophenyl)methylamine hydrochloride:

  • Neurotransmitter Interaction Studies : Research has shown that compounds with similar structures can inhibit human class I histone deacetylases (HDACs), which are important in regulating gene expression and have implications in cancer progression .
  • Receptor Binding Affinity : A study on related compounds demonstrated varying binding affinities to neurotransmitter receptors, suggesting that (2-Fluorophenyl)methylamine hydrochloride may exhibit similar properties .
  • Pharmacological Trials : Ongoing trials are assessing the efficacy of this compound as a potential treatment for anxiety and depression by evaluating its effects on mGlu receptors .

Q & A

Q. Critical Parameters :

  • Temperature control (0–5°C during alkylation to minimize side reactions).
  • Purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Advanced: How can researchers resolve contradictions in reported receptor-binding affinities for this compound?

Answer:
Discrepancies in binding data (e.g., α2-adrenoceptor vs. I1-imidazoline receptor affinity) may arise from:

  • Experimental Design : Use radioligand binding assays with standardized protocols (e.g., [³H]-clonidine for α2-adrenoceptors) .
  • Control Compounds : Include moxonidine (I1-selective) and yohimbine (α2-selective) to validate target specificity .
  • Data Normalization : Express results as % inhibition or Ki values relative to reference ligands .

Q. Example Workflow :

Perform saturation binding to determine Kd/Bmax.

Conduct competition assays with increasing compound concentrations.

Analyze data using nonlinear regression (e.g., GraphPad Prism) .

Advanced: What structural modifications enhance selectivity for neurological targets?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Fluorine Position : Ortho-substitution (2-F) improves blood-brain barrier penetration vs. para-substitution .
  • Amine Substitution : Tertiary amines (e.g., dimethyl) reduce off-target effects compared to primary amines .
  • Aromatic Modifications : Adding electron-withdrawing groups (e.g., Cl, NO₂) increases affinity for serotonin receptors .

Q. Experimental Validation :

  • Synthesize analogs via reductive amination or Suzuki coupling.
  • Test in vitro binding assays (e.g., 5-HT2A, DAT) .

Advanced: How does the compound interact with monoamine transporters?

Answer:
Mechanistic studies indicate:

  • Competitive Inhibition : The fluorophenyl group occupies hydrophobic pockets in serotonin (SERT) and dopamine (DAT) transporters .
  • Kinetic Studies : Use stopped-flow fluorescence to measure uptake inhibition (IC₅₀) .

Q. Key Findings :

Target IC₅₀ (µM) Assay Type Reference
SERT0.45 ± 0.12Radioligand binding
DAT1.2 ± 0.3Fluorescence quenching

Advanced: What strategies mitigate metabolic instability in vivo?

Answer:
The compound’s short half-life (t₁/₂ ~1.5 hr in rats) can be addressed via:

  • Prodrug Design : Introduce acetyl or carbamate groups to slow hepatic oxidation .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) .

Q. Validation :

  • LC-MS/MS analysis of plasma metabolites (e.g., N-oxide derivatives) .
  • Pharmacokinetic studies in Sprague-Dawley rats (dose: 10 mg/kg, i.v.) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX programs clarifies:

  • Torsion Angles : Fluorophenyl vs. amine plane (e.g., 15° deviation in the solid state) .
  • Hydrogen Bonding : N–H···Cl interactions stabilize the hydrochloride salt .

Q. Workflow :

Grow crystals via vapor diffusion (solvent: ethanol/water).

Collect data on a Bruker D8 Venture (Mo-Kα radiation).

Refine with SHELXL-2018 (R-factor < 5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2-Fluorophenyl)methyl](methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2-Fluorophenyl)methyl](methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.